![molecular formula C18H21N3O2 B2417209 2-(cyclopentyloxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide CAS No. 2034298-99-0](/img/structure/B2417209.png)
2-(cyclopentyloxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide
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Description
2-(cyclopentyloxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide is a chemical compound that has been extensively studied in scientific research. This compound is commonly referred to as CPI-1189 and is widely used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Chemical Synthesis and Molecular Interactions
Doubly Dearomatising Intramolecular Coupling : Isonicotinamides, including derivatives like 2-(cyclopentyloxy)-N-(2-(pyridin-4-yl)ethyl)isonicotinamide, have been involved in cyclisation reactions induced by electrophiles, resulting in spirocyclic compounds. This process, which involves dearomatisation of both nucleophilic and electrophilic heterocycles, demonstrates the compound's utility in complex chemical synthesis (Brice & Clayden, 2009).
Crystal Structure and Spectroscopic Properties : The study on cobalt(II) 2-methylthionicotinate complexes, which involved similar isonicotinamide derivatives, reveals insights into the crystal structure and spectroscopic properties of these complexes. Such research underscores the role of isonicotinamide derivatives in understanding metal coordination chemistry, potentially influencing antimicrobial activity (Segl′a et al., 2008).
Synthesis for Imaging Applications : The synthesis of carbon-11-labeled isonicotinamides, including compounds structurally related to this compound, for potential PET imaging agents in Alzheimer's disease, showcases the application of such compounds in developing diagnostic tools. This highlights their importance in neuroscience research and the development of imaging agents for various pathologies (Gao, Wang, & Zheng, 2017).
Pharmaceutical Co-crystals : Research on co-crystals involving isonicotinamide and various pharmaceutical molecules demonstrates the compound's utility in enhancing the physical properties of drugs. This includes improving solubility and stability, which is crucial for the development of more effective pharmaceutical formulations (Báthori, Lemmerer, Venter, Bourne, & Caira, 2011).
properties
IUPAC Name |
2-cyclopentyloxy-N-(2-pyridin-4-ylethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(21-11-7-14-5-9-19-10-6-14)15-8-12-20-17(13-15)23-16-3-1-2-4-16/h5-6,8-10,12-13,16H,1-4,7,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAHKIXPZUEDFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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